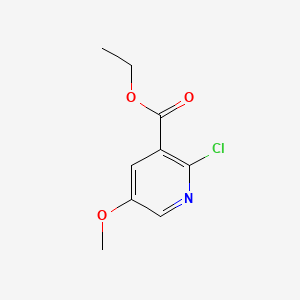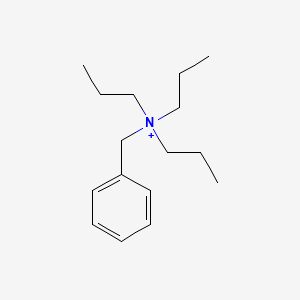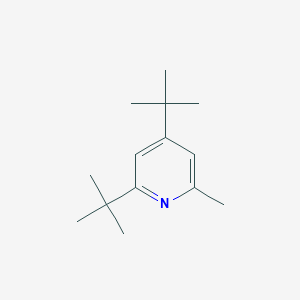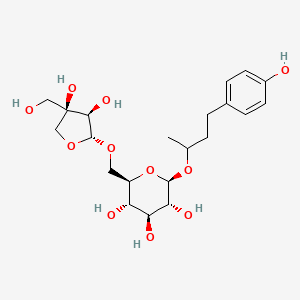![molecular formula C12H17NO4 B14082596 Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate is an organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a methoxy group attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate typically involves multiple steps. One common method is the esterification of 3-hydroxy-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl ester is then subjected to a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Lacks the dimethylamino group, resulting in different chemical and biological properties.
Methyl 2-[(methylamino)methyl]-3-hydroxy-4-methoxybenzoate: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and applications.
Methyl 2-[(dimethylamino)methyl]-4-hydroxy-3-methoxybenzoate: The positions of the hydroxy and methoxy groups are swapped, affecting its chemical behavior.
Uniqueness
Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a dimethylamino group with hydroxy and methoxy groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C12H17NO4 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C12H17NO4/c1-13(2)7-9-8(12(15)17-4)5-6-10(16-3)11(9)14/h5-6,14H,7H2,1-4H3 |
Clave InChI |
UWVWOSMFNMKALX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(C=CC(=C1O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Bis(2-hexyldecyl)-3,6-bis(4-methylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B14082515.png)



![tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane](/img/structure/B14082537.png)



![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14082564.png)
![2-(6-Methyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082570.png)


![2'-Fluoro-4-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14082598.png)

